N-(4-(Dimethylcarbamoyl)phenyl)-2,4-dihydroxy-N-((5-methylfuran-2-yl)methyl)benzamide
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Overview
Description
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound with a unique structure that combines a benzamide core with dimethylcarbamoyl, dihydroxy, and methylfuran substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of Dimethylcarbamoyl Group: The dimethylcarbamoyl group is introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Attachment of Methylfuran Group: The final step involves the attachment of the methylfuran group through a nucleophilic substitution reaction with a suitable furan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The dimethylcarbamoyl and methylfuran groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity in biological systems.
Pathway Modulation: Influence on signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-iodofuran-2-yl)methyl]benzamide
- N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-bromofuran-2-yl)methyl]benzamide
Uniqueness
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to the presence of the methylfuran group, which imparts distinct electronic and steric properties compared to its halogenated analogs
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H22N2O5/c1-14-4-10-18(29-14)13-24(22(28)19-11-9-17(25)12-20(19)26)16-7-5-15(6-8-16)21(27)23(2)3/h4-12,25-26H,13H2,1-3H3 |
InChI Key |
RTYCQDBBCMTUFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=C(C=C2)C(=O)N(C)C)C(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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